molecular formula C16H20N2O2S B15190834 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea CAS No. 102433-25-0

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea

Cat. No.: B15190834
CAS No.: 102433-25-0
M. Wt: 304.4 g/mol
InChI Key: UKLHYNKIFNVGIE-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is an organic compound with a complex structure that includes a naphthyl group, a thiourea moiety, and a dimethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea typically involves the reaction of 1-naphthyl isothiocyanate with 1-(2,2-dimethoxyethyl)-1-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The naphthyl group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthyl and thiourea moieties allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

102433-25-0

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-1-methyl-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C16H20N2O2S/c1-18(11-15(19-2)20-3)16(21)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,17,21)

InChI Key

UKLHYNKIFNVGIE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(OC)OC)C(=S)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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